![molecular formula C15H12FN3S B2396726 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-32-7](/img/no-structure.png)
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-mercaptoquinazoline.
Formation of Intermediate: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the quinazoline ring system.
Thione Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-aminoquinazoline and 2-mercaptoquinazoline share structural similarities with 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione.
Fluorophenyl Compounds: Other compounds containing the fluorophenyl group, such as 4-fluoroaniline, can be compared in terms of their chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of the quinazoline ring system, fluorophenyl group, and thione group
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazoline followed by cyclization with thiourea.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazoline", "thiourea" ], "Reaction": [ "4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazoline in the presence of a base such as potassium carbonate to form the intermediate 4-[(4-fluorophenyl)methylamino]-3-formylquinazoline.", "The intermediate is then cyclized with thiourea in the presence of a catalyst such as copper sulfate to form the final product, 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione." ] } | |
Número CAS |
440322-32-7 |
Fórmula molecular |
C15H12FN3S |
Peso molecular |
285.34 |
Nombre IUPAC |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H12FN3S/c16-11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |
Clave InChI |
CHWSEMMNBNNBCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


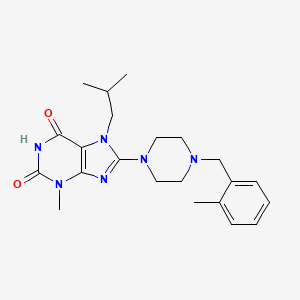
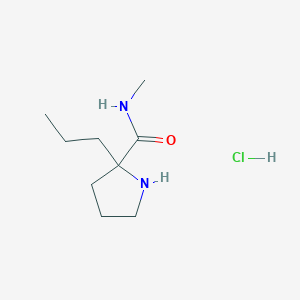
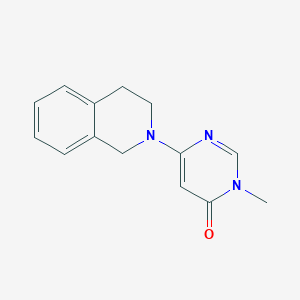
![2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2396649.png)
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
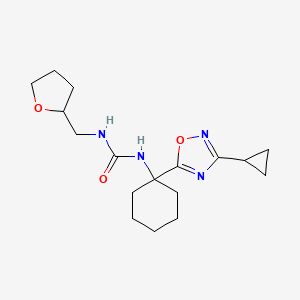
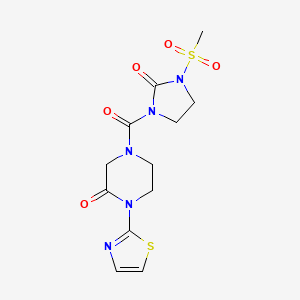

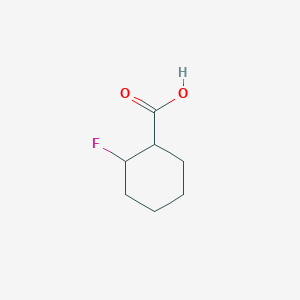


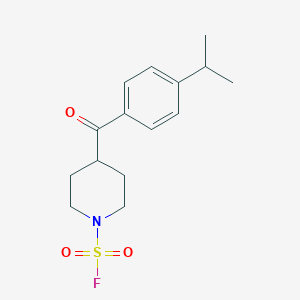
![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)

